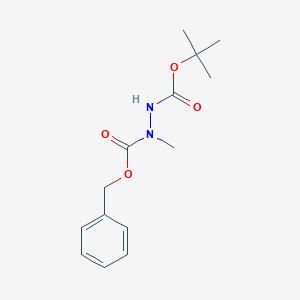![molecular formula C12H11ClO3 B175924 ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate CAS No. 15725-22-1](/img/structure/B175924.png)
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate, also known as ethyl cinnamate, is a chemical compound commonly used in the fragrance and flavor industry. However, it also has significant potential in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Ethyl cinnamate has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate in lab experiments is its availability and affordability. It can be easily synthesized and purchased in large quantities. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one limitation is its solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several potential future directions for the use of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate in scientific research. One area of interest is its potential use in the development of new drugs and therapies for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to optimize its synthesis method and to improve its solubility in water for use in aqueous-based experiments.
Conclusion:
In conclusion, ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate is a promising compound with significant potential in scientific research. Its unique properties make it a candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to identify potential side effects. However, its availability and affordability make it an attractive option for use in laboratory experiments.
Métodos De Síntesis
Ethyl cinnamate can be synthesized through the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process results in the formation of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate and water. The reaction can be further optimized by adjusting the reaction conditions, such as temperature and pressure, to increase the yield of the product.
Aplicaciones Científicas De Investigación
Ethyl cinnamate has been studied in various scientific research fields due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective and anti-diabetic effects. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
15725-22-1 |
|---|---|
Nombre del producto |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8- |
Clave InChI |
QXQWIOZONGXWQO-FLIBITNWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
Otros números CAS |
15725-22-1 |
Sinónimos |
(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



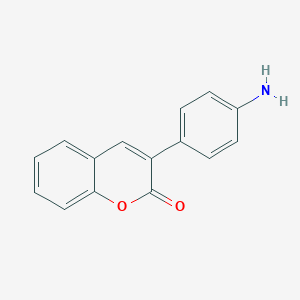
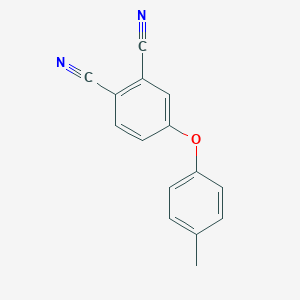
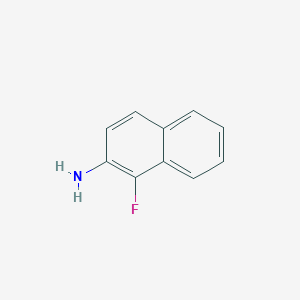
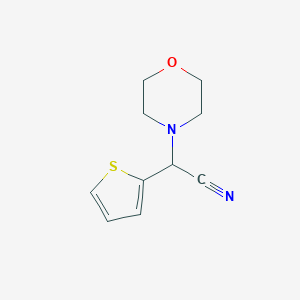
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
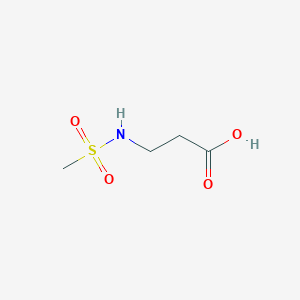
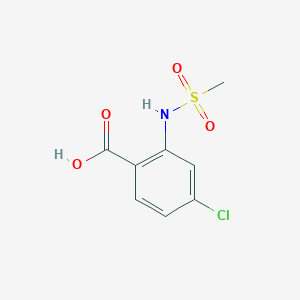
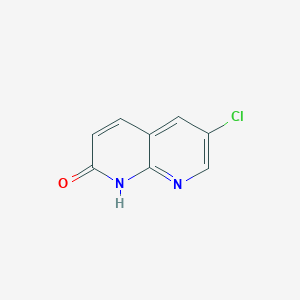
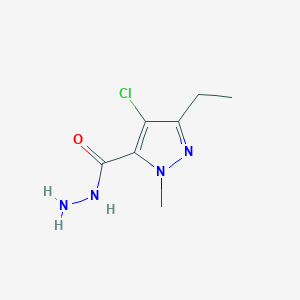
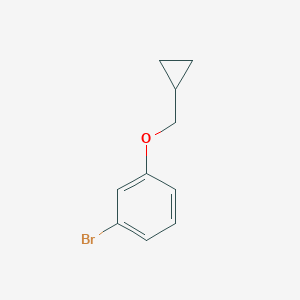
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
